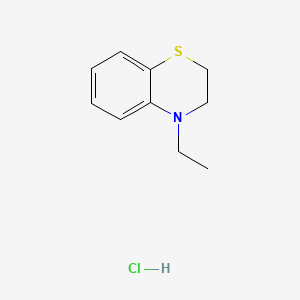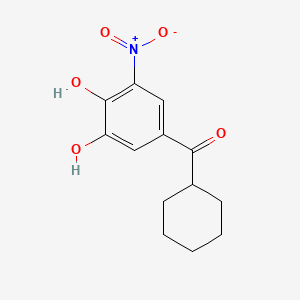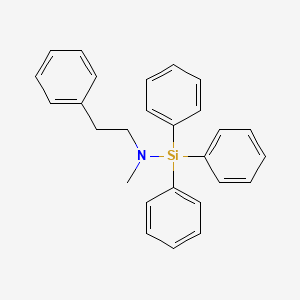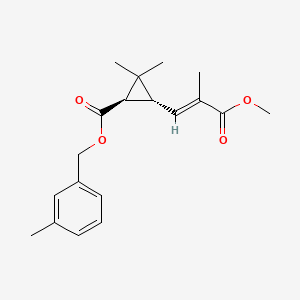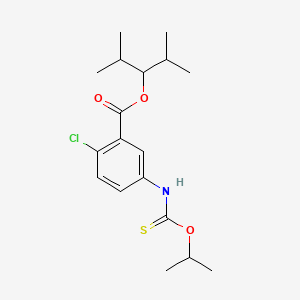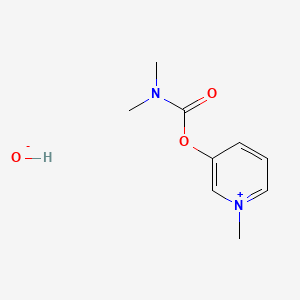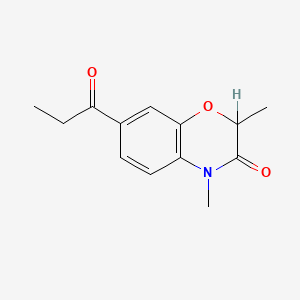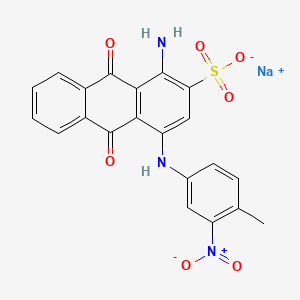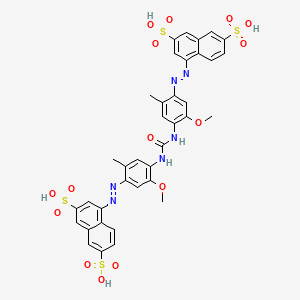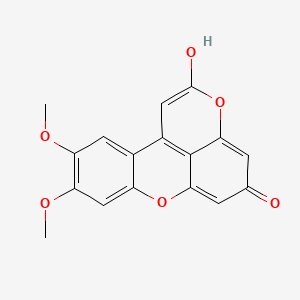
5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one” is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one” typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of reactions such as hydroxylation, methoxylation, and cyclization to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to ensure the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
“5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
“5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one” has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of “5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one” involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other xanthene derivatives, such as fluorescein, eosin, and rhodamine. These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness
“5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one” is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
87865-20-1 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC名 |
15-hydroxy-4,5-dimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaen-11-one |
InChI |
InChI=1S/C17H12O6/c1-20-12-5-9-10-6-16(19)23-15-4-8(18)3-14(17(10)15)22-11(9)7-13(12)21-2/h3-7,19H,1-2H3 |
InChIキー |
KACSLTAWTBMNGH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC(=O)C=C4OC(=C3)O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


